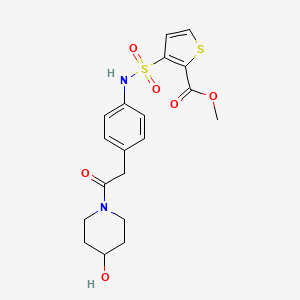

methyl 3-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain several functional groups, including a thiophene ring, a sulfamoyl group, a carboxylate group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the sulfamoyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some potential properties of interest could include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Synthesis and Functionalization of Thiophene Derivatives : Research by Corral & Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, showing potential pathways for the synthesis of complex molecules including thiophene derivatives (Corral & Lissavetzky, 1984).

Carbodiimide-sulfoxide Reactions for Stabilized Sulfonium Ylides : Cook & Moffatt (1968) explored the synthesis of stabilized sulfonium ylides, which are crucial intermediates in organic synthesis, highlighting the versatility of sulfoxide reactions in creating complex chemical structures (Cook & Moffatt, 1968).

Electrophilic Reactions Promoted by Samarium Diiodide : Yang et al. (2000) utilized thiophene-incorporating compounds for distant functionalization in electrophilic reactions, showcasing a method for creating long-chain esters with remote functional groups, which might be relevant for the synthesis of compounds with complex structures like the one (Yang et al., 2000).

Biological Applications

Anti-inflammatory Activity of Oxindole Derivatives : A study by Cong Ri-gang (2007) on the synthesis and anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds provides an example of the potential biological activities of structurally complex compounds, possibly suggesting similar activities for the compound (Cong Ri-gang, 2007).

Chirality Assignment of Carboxylic Acids : Yashima et al. (1997) detailed the preparation of polyacetylenes bearing an amino group for chirality assignment of carboxylic acids by circular dichroism, illustrating the application of complex molecules in stereochemical analysis (Yashima et al., 1997).

Enhancement of Iron Excretion : The study by Molenda, Jones, & Basinger (1994) on the enhancement of iron excretion via monoanionic 3-hydroxypyrid-4-ones highlights the potential therapeutic applications of chemically complex compounds in treating metal overload conditions (Molenda, Jones, & Basinger, 1994).

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These could include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s difficult to provide an analysis of its safety and hazards .

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-27-19(24)18-16(8-11-28-18)29(25,26)20-14-4-2-13(3-5-14)12-17(23)21-9-6-15(22)7-10-21/h2-5,8,11,15,20,22H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBGFKITEIMPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2556415.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2556416.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2556417.png)

![N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2556418.png)

![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2556422.png)